4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine
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Overview
Description
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine core, and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine moiety is often introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Attachment of the ethylsulfonyl group: This step involves the reaction of the intermediate compound with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Final coupling: The final step involves coupling the piperazine and pyrimidine intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the piperazine ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule in various biological assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Methylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-(m-tolyloxy)pyrimidine: Similar structure but with a different position of the tolyloxy group.
Uniqueness
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-2-methyl-6-(4-methylphenoxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-4-26(23,24)22-11-9-21(10-12-22)17-13-18(20-15(3)19-17)25-16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKCJEMIZYIDGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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